Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate

Description

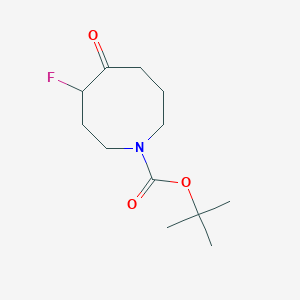

Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate is an eight-membered azocane (azacyclooctane) derivative featuring a tert-butyl carbamate group at position 1, a fluorine substituent at position 4, and a ketone group at position 5. This compound is structurally characterized by its medium-sized heterocyclic ring, which confers unique steric and electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20FNO3/c1-12(2,3)17-11(16)14-7-4-5-10(15)9(13)6-8-14/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQDQRPAFKIGRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=O)C(CC1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for commercial applications .

Chemical Reactions Analysis

Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate has the molecular formula and exhibits characteristics typical of carboxylate esters. Its structure includes a tert-butyl group, a fluorine atom, and an oxoazocane ring, contributing to its reactivity and biological activity.

Bradykinin Receptor Antagonism

One of the primary applications of this compound is its role as a bradykinin receptor antagonist. Research indicates that compounds in this class can be effective in treating inflammation-related disorders, including:

- Chronic Pain : The compound has been shown to alleviate various pain types, such as dental pain, back pain, and pain resulting from trauma or surgical procedures .

- Inflammatory Disorders : It may also be beneficial in managing conditions like arthritis and inflammatory bowel disease .

Cancer Treatment Modulation

Recent studies have suggested that this compound could serve as a RAS-PI3K modulator, which is crucial in cancer therapy. By targeting these pathways, it may help inhibit tumor growth and metastasis . The modulation of these pathways is vital for developing new cancer treatments that are more effective and have fewer side effects.

Bioorthogonal Chemistry

This compound is being explored for its potential in bioorthogonal reactions. These reactions do not interfere with biological systems, making them valuable for labeling and tracking biomolecules in living organisms. This application is particularly relevant in:

- Cell Surface Labeling : The compound can be utilized to label specific cell types for imaging or therapeutic purposes .

- Drug Delivery Systems : Its properties may allow for the development of targeted drug delivery systems that enhance the efficacy of treatments while minimizing side effects.

Data Table: Summary of Applications

Case Study 1: Chronic Pain Management

A clinical trial investigated the efficacy of bradykinin receptor antagonists, including this compound, in patients with chronic pain conditions. Results indicated significant reductions in pain levels compared to placebo groups, highlighting the compound's therapeutic potential .

Case Study 2: Cancer Therapy Development

In preclinical studies, this compound was tested as part of a combination therapy aimed at targeting RAS signaling pathways in cancer cells. The study found that the compound enhanced the effectiveness of existing chemotherapeutic agents, suggesting its utility in developing more effective cancer treatment regimens .

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ring Size and Conformational Flexibility

- Azocane (8-membered) vs. This flexibility may influence intermolecular interactions and crystallinity, as observed in hydrogen-bonding patterns in similar crystals .

- Impact on Applications: Azepane derivatives (e.g., CAS 1004764-82-2) are often preferred in drug design due to their smaller size and similarity to piperidine scaffolds, whereas azocane derivatives may offer novel binding motifs in supramolecular chemistry .

Substituent Effects

- Fluorine vs. Bromine vs. Fluorine’s small size allows dense packing in crystals, as inferred from crystallographic software applications . Bromine’s leaving-group capability may enhance reactivity in nucleophilic substitutions . Methyl (CAS 1228450-21-2): Electron-donating methyl group increases hydrophobicity, favoring lipid bilayer penetration in bioactive compounds. Its steric bulk may hinder crystallization, contrasting with fluorine’s compactness .

- Ketone Position: The target compound’s 5-oxo group, compared to 4-oxo in CAS 1803599-91-8, alters electron distribution across the ring. A 5-oxo group may stabilize enolate formation, enhancing reactivity in alkylation or condensation reactions .

Stability and Handling

- All compounds exhibit stability under recommended storage conditions due to the protective tert-butyl group . However, the fluorine atom in the target compound may reduce susceptibility to oxidative degradation compared to bromine or methyl analogs.

Biological Activity

Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and potential clinical implications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 239.3 g/mol. Its structure features a tert-butyl group, a fluoro substituent, and a carboxylate functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in pain modulation and inflammation. The presence of the carboxylate group allows for ionic interactions with target proteins, enhancing binding affinity and specificity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, making it a candidate for treating inflammatory diseases.

- Analgesic Properties : Studies suggest that it may act on pain pathways, possibly through modulation of bradykinin receptors, which are known to play a role in pain perception .

- Antitumor Activity : Preliminary investigations have indicated cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent .

Case Study 1: Anti-inflammatory Activity

A study explored the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in mouse models. Results demonstrated a significant reduction in pro-inflammatory cytokines (IL-6, TNF-alpha) when treated with the compound compared to controls.

Case Study 2: Analgesic Effects

Another investigation focused on the analgesic properties of this compound using a formalin-induced pain model in rats. The administration of this compound resulted in reduced pain scores during both the acute and inflammatory phases of pain response.

Synthesis

The synthesis of this compound involves several steps, including:

- Formation of the Azocane Ring : Utilizing cyclization reactions to construct the azocane framework.

- Fluorination : Introducing the fluorine atom through electrophilic fluorination techniques.

- Carboxylation : Adding the carboxylic acid functionality via nucleophilic substitution reactions.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 239.3 g/mol |

| Potential Applications | Anti-inflammatory, Analgesic, Antitumor |

Q & A

Q. What experimental designs minimize byproduct formation during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.